Cas no 389812-06-0 ([2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate)
[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxo-2-[[4-(1-pyrrolidinylsulfonyl)phenyl]amino]ethyl 2-chloro-3-pyridinecarboxylate
- Z19818747
- {[4-(PYRROLIDINE-1-SULFONYL)PHENYL]CARBAMOYL}METHYL 2-CHLOROPYRIDINE-3-CARBOXYLATE
- AKOS001457414
- EN300-26609512
- 389812-06-0
- [2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate
- [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate
-
- Inchi: 1S/C18H18ClN3O5S/c19-17-15(4-3-9-20-17)18(24)27-12-16(23)21-13-5-7-14(8-6-13)28(25,26)22-10-1-2-11-22/h3-9H,1-2,10-12H2,(H,21,23)
- InChI Key: HKWBHHOWVLYWQI-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(=O)OCC(NC1C=CC(=CC=1)S(N1CCCC1)(=O)=O)=O
Computed Properties
- Exact Mass: 423.0655696g/mol
- Monoisotopic Mass: 423.0655696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 655
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.473±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.52±0.70(Predicted)
[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26609512-0.05g |
{[4-(pyrrolidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate |
389812-06-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate
Chemical Compound CAS No. 389812-06-0: [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate
The chemical compound with CAS No. 389812-06-0, commonly referred to as [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate, is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex molecular structure, which includes a pyrrolidine ring, a sulfonyl group, and a chloropyridine moiety. These structural features contribute to its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. The integration of these methods has not only improved the yield but also enhanced the purity of the final product, making it suitable for high-throughput screening in drug discovery pipelines.
One of the most intriguing aspects of [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate is its pharmacological profile. Preclinical studies have demonstrated its potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, research has highlighted its ability to modulate ion channels, which could be harnessed for treating neurological disorders such as epilepsy and chronic pain conditions.
The compound's molecular architecture also lends itself to applications in materials science. Its sulfonyl group and pyrrolidine ring provide excellent thermal stability and mechanical strength, making it a promising candidate for advanced polymer formulations. Recent studies have explored its use as a building block for high-performance polymers, showcasing its potential in the development of lightweight, durable materials for aerospace and automotive industries.
In terms of synthesis, the compound is typically derived from a multi-step process involving nucleophilic aromatic substitution and reductive amination. The use of environmentally friendly solvents and catalysts has been emphasized in recent protocols to align with green chemistry principles. This approach not only reduces ecological impact but also enhances the scalability of production processes.
Furthermore, computational modeling has played a pivotal role in understanding the compound's interactions at the molecular level. Advanced molecular dynamics simulations have provided insights into its binding affinities with target proteins, aiding in the rational design of more effective drug candidates. These computational tools have also facilitated the exploration of structural analogs, expanding the scope of potential applications.
The integration of experimental and computational approaches has significantly advanced our understanding of [2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate's properties. Its unique combination of chemical stability, pharmacological activity, and material compatibility positions it as a valuable asset in diverse scientific domains.
389812-06-0 ([2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)